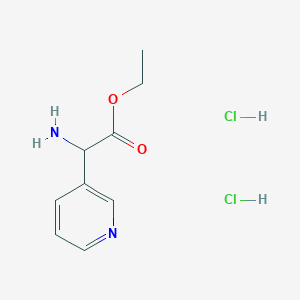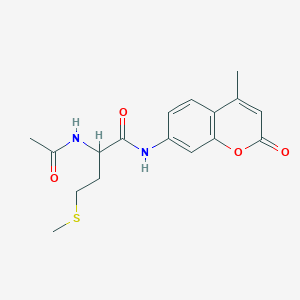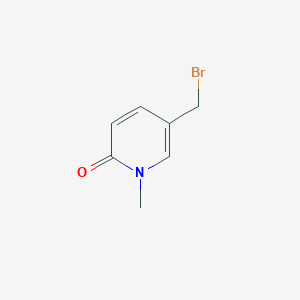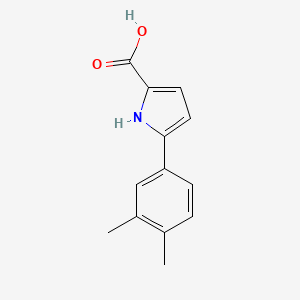
1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with a carboxylic acid group at the second position and a 3,4-dimethylphenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group on the pyrrole ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of the 3,4-dimethylphenyl group with a halogenated pyrrole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Pyrrole N-oxides.
Reduction: Pyrrole alcohols, pyrrole aldehydes.
Substitution: Halogenated pyrroles, nitrated pyrroles.
Scientific Research Applications
1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: A simpler analog without the 3,4-dimethylphenyl group.
Pyrrole-3-carboxylic acid: Differing in the position of the carboxylic acid group.
Methyl 1H-pyrrole-3-carboxylate: An ester derivative with different reactivity and applications.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-8-3-4-10(7-9(8)2)11-5-6-12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16) |
InChI Key |
XMHTVHMNIRQGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(N2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



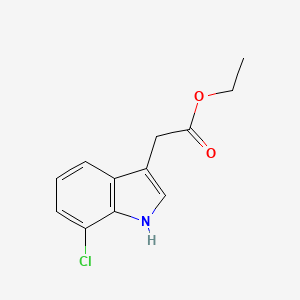
![Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester](/img/structure/B15123719.png)
![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)
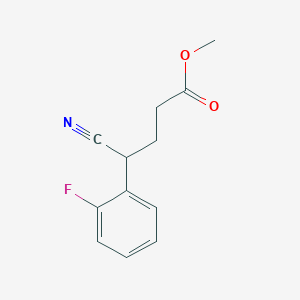
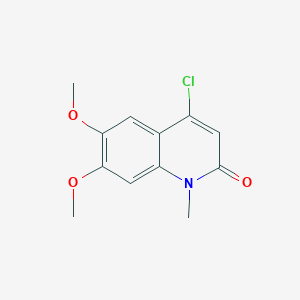
![17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123750.png)
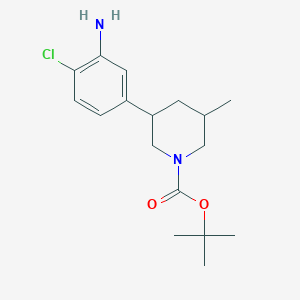
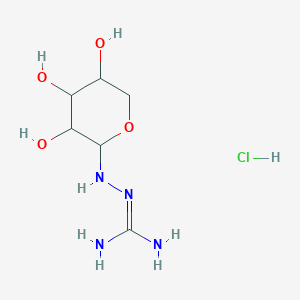
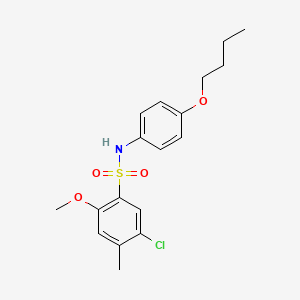
![(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15123772.png)
